

# Application Notes and Protocols for ACH-000143 in Diet-Induced Obese Rats

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ACH-000143 |           |
| Cat. No.:            | B8143701   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. Preclinical studies have demonstrated its efficacy in mitigating metabolic dysregulation in diet-induced obese (DIO) rodent models. Notably, research has shown that two-month oral administration of ACH-000143 in high-fat diet-fed rats resulted in a significant reduction in body weight gain, comparable to the effects of the SGLT2 inhibitor dapagliflozin.[1] [2][3][4] Furthermore, ACH-000143 exhibited superior outcomes in reducing hepatic steatosis and triglyceride levels.[1][2][3][4] Toxicological assessments have indicated a favorable safety profile, with no observed adverse effects at doses up to 100 mg/kg administered orally.[1][2][3] [4]

These application notes provide a comprehensive overview of the dosage, experimental protocols, and relevant signaling pathways for utilizing **ACH-000143** in a diet-induced obese rat model, based on published preclinical data.

#### **Data Presentation**

The following tables summarize the quantitative data from studies evaluating the effects of **ACH-000143** on key metabolic parameters in male Sprague-Dawley rats with diet-induced obesity. The treatment duration for these studies was two months with oral administration.



Table 1: Effect of ACH-000143 on Body Weight and Food Intake

| Treatment<br>Group               | Dosage<br>(mg/kg/day,<br>p.o.) | Final Body<br>Weight (g,<br>mean ± SEM) | Body Weight<br>Gain (g, mean<br>± SEM) | Average Daily<br>Food Intake (g,<br>mean ± SEM) |
|----------------------------------|--------------------------------|-----------------------------------------|----------------------------------------|-------------------------------------------------|
| Chow + Vehicle                   | -                              | 528.1 ± 10.3                            | 148.4 ± 8.1                            | 25.9 ± 0.5                                      |
| High-Fat Diet<br>(HFD) + Vehicle | -                              | 610.3 ± 15.2                            | 229.8 ± 12.5                           | 29.5 ± 0.6                                      |
| HFD + ACH-<br>000143             | 10                             | 575.4 ± 11.9                            | 194.9 ± 9.8*                           | 28.1 ± 0.7                                      |
| HFD + ACH-<br>000143             | 30                             | 569.8 ± 13.5***                         | 189.3 ± 11.2                           | 27.5 ± 0.8                                      |
| HFD +<br>Dapagliflozin           | 1                              | 571.2 ± 14.1                            | 190.7 ± 11.8                           | 31.8 ± 0.9*                                     |

\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.

Table 2: Effect of ACH-000143 on Liver Parameters

| Treatment Group                  | Dosage<br>(mg/kg/day, p.o.) | Liver Weight (g,<br>mean ± SEM) | Liver Triglycerides<br>(mg/dL, mean ±<br>SEM) |
|----------------------------------|-----------------------------|---------------------------------|-----------------------------------------------|
| Chow + Vehicle                   | -                           | 15.9 ± 0.5                      | 85.3 ± 7.2                                    |
| High-Fat Diet (HFD) +<br>Vehicle | -                           | 20.1 ± 0.8                      | 152.4 ± 15.1                                  |
| HFD + ACH-000143                 | 10                          | 17.5 ± 0.6*                     | 105.6 ± 9.8                                   |
| HFD + ACH-000143                 | 30                          | 16.9 ± 0.7                      | 98.2 ± 8.5***                                 |
| HFD + Dapagliflozin              | 1                           | 18.2 ± 0.9                      | 135.7 ± 12.3                                  |



\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.

## **Experimental Protocols**

This section details the methodologies for the key experiments involving **ACH-000143** in dietinduced obese rats.

## **Diet-Induced Obesity (DIO) Rat Model**

- Animal Strain: Male Sprague-Dawley rats are a suitable model as they readily gain weight on high-fat diets.[5][6]
- Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) and provide standard chow and water ad libitum for at least one week to allow for acclimatization.
- Induction of Obesity:
  - Switch the diet of the experimental group to a high-fat diet (HFD). A commonly used HFD composition consists of approximately 45-60% of kilocalories from fat.[5]
  - Maintain the rats on the HFD for a period of 8-10 weeks to induce a significant increase in body weight and the development of obesity-related metabolic disturbances compared to a control group on a standard chow diet.[7]
- Selection of Obese Rats: While not always necessary, some protocols involve selecting the animals with the most significant weight gain for the treatment phase to ensure a more homogenous obese cohort.

### **Compound Administration**

- Formulation: Prepare **ACH-000143** for oral administration. A common vehicle for suspension is 0.5% carboxymethylcellulose (CMC) in water.
- Dosage: Based on efficacy studies, dosages of 10 mg/kg and 30 mg/kg of ACH-000143
  have been shown to be effective.[8]



- Administration: Administer the compound or vehicle orally (p.o.) once daily using an appropriate gavage needle.
- Treatment Duration: A treatment period of two months has been demonstrated to be sufficient to observe significant therapeutic effects.[1][2][3][4]
- · Control Groups:
  - Chow + Vehicle: Rats fed a standard chow diet and receiving the vehicle.
  - HFD + Vehicle: Rats fed a high-fat diet and receiving the vehicle.
  - Positive Control (Optional): A group receiving a known anti-obesity agent, such as dapagliflozin (1 mg/kg, p.o.), can be included for comparative analysis.

## **In-life Measurements**

- Body Weight: Monitor and record the body weight of each animal at least once a week throughout the study.
- Food Intake: Measure and record food consumption per cage at regular intervals (e.g., twice a week) and calculate the average daily intake per animal.

## **Terminal Procedures and Sample Collection**

- Fasting: At the end of the treatment period, fast the animals overnight.
- Anesthesia and Euthanasia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic) and collect blood samples via cardiac puncture.
   Subsequently, euthanize the animals according to approved protocols.
- Tissue Collection:
  - Dissect and weigh the liver.
  - Collect a portion of the liver and snap-freeze it in liquid nitrogen for subsequent biochemical analysis (e.g., triglyceride measurement).



• Fix another portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis).

## **Biochemical and Histological Analysis**

- Liver Triglycerides: Homogenize the frozen liver tissue and extract lipids using a standard method (e.g., Folch method). Quantify the triglyceride content using a commercially available colorimetric assay kit.
- Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of hepatic steatosis.

# Mandatory Visualizations Signaling Pathway of ACH-000143 in Hepatocytes

**ACH-000143** acts as an agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors. In the liver, activation of these receptors is linked to the regulation of lipid metabolism, contributing to the reduction of hepatic steatosis and triglyceride accumulation.



Click to download full resolution via product page

Caption: Signaling pathway of **ACH-000143** in hepatocytes.

## Experimental Workflow for ACH-000143 Efficacy Study

The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of **ACH-000143** in a diet-induced obese rat model.





Click to download full resolution via product page

Caption: Experimental workflow for **ACH-000143** efficacy study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Disruption of Melatonin Signaling Leads to Lipids Accumulation in the Liver of Melatonin Proficient Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eptrading.co.jp [eptrading.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2
  Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or
  Menhaden Oil on Glucose Utilization and Neuropathic Endpoints PMC
  [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ACH-000143 in Diet-Induced Obese Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143701#ach-000143-dosage-for-diet-induced-obese-rats]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com